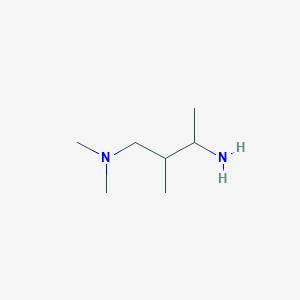

N1,N1,2-Trimethylbutane-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

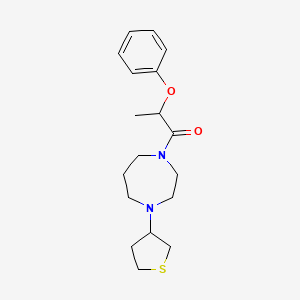

“N1,N1,2-Trimethylbutane-1,3-diamine” is a chemical compound with the molecular formula C7H18N2 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H . This indicates that the molecule consists of a butane chain with two amine (NH2) groups attached to the first and third carbons, and two methyl groups attached to the nitrogen atoms.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . The molecular weight of the compound is 130.231 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Analytical Profiling in Drug Synthesis

N1,N1,2-Trimethylbutane-1,3-diamine, as part of a broader category of compounds, plays a significant role in the synthesis of psychoactive substances. Its structural versatility allows for various synthetic modifications, leading to compounds with diverse biological activities. Analytical techniques, especially mass spectrometry, are crucial for the detection and characterization of these derivatives during drug synthesis. This facilitates understanding the pharmacological profile and potential therapeutic applications of synthesized compounds (Martins et al., 2010).

Advancements in Membrane Technology

Research into polymers and membrane technology has seen the application of compounds related to this compound in the development of advanced separation membranes. These membranes are designed for liquid-liquid separation processes, such as the recovery of organic products from fermentation broths. The study of synthesis conditions, molecular-mass characteristics, and the microstructure of chains has led to membranes that show promising chemical resistance and efficiency in the separation processes (Volkov et al., 2009).

Role in Coordination Chemistry and Biological Properties

The exploration of the chemistry, coordination, and biological properties of thioureas, which share functional similarities with this compound, has unveiled their potential in forming complexes with metals. These complexes are of interest due to their applications in coordination chemistry and potential therapeutic uses. Their ability to form intricate hydrogen-bonding interactions and serve as ligands opens up avenues for novel applications in biological systems, including as antimicrobial and antitumor agents (Saeed et al., 2014).

Impact on Food Science and Safety

In the context of food science, the study of volatile basic nitrogen compounds, including those related to this compound, has contributed to understanding meat freshness and quality. This research has implications for public health, as it addresses the biochemical pathways of nitrogen compounds in meat products, offering strategies for mitigating adverse health effects and improving food safety standards (Bekhit et al., 2021).

Exploration in Pharmaceutical Chemistry

The structural diversity and substitution patterns of nitrogen heterocycles in pharmaceuticals underscore the importance of compounds like this compound. Their prevalence in drug molecules and the detailed analysis of their use in medicinal chemistry highlight the ongoing need to understand their mechanisms of action, potential therapeutic benefits, and roles in drug design (Vitaku et al., 2014).

Safety and Hazards

特性

IUPAC Name |

1-N,1-N,2-trimethylbutane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-6(7(2)8)5-9(3)4/h6-7H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMEKRBMUREKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)

![1-(4-Fluorophenyl)-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2534446.png)

![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)

![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)